5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
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Overview
Description
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H8N6 and a molecular weight of 152.2 g/mol. This compound is used in various scientific experiments and has diverse biochemical applications.
Preparation Methods
The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-1,2,3-triazole with an azidoethylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azido group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azido group in the compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-methyl-1H-1,2,3-triazole: Lacks the azidoethyl group, making it less reactive in click chemistry reactions.
5-azido-1-methyl-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of an azidoethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its azidoethyl group, which imparts specific reactivity and makes it particularly useful in click chemistry and bioconjugation applications.
Properties
Molecular Formula |
C5H8N6 |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
5-[(1R)-1-azidoethyl]-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m1/s1 |
InChI Key |
UMOZTRVYKAXTHN-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] |
Origin of Product |
United States |
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